molecular formula C5H3BrFN B038431 3-Bromo-4-fluoropyridine CAS No. 116922-60-2

3-Bromo-4-fluoropyridine

Cat. No. B038431
CAS RN: 116922-60-2
M. Wt: 175.99 g/mol
InChI Key: PKYADCLPLQPPKK-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoropyridine is a research chemical compound used in the preparation of pyrrolo [2,3-d]pyrimidines and pyrido [2,3-d]pyrimidines as inhibitors of focal adhesion kinase (FAK) .


Synthesis Analysis

Fluorination of 3-bromo-4-nitropyridine N-oxide produces 3-fluoro-4-nitropyridine N-oxide in moderate yield at room temperature . This intermediate compound can be easily converted to 3-fluoro-4-aminopyridine by catalytic hydrogenation .


Molecular Structure Analysis

The molecular formula of 3-Bromo-4-fluoropyridine is C5H3BrFN . The molecular weight is 175.99 g/mol . The InChI is 1S/C5H3BrFN/c6-4-3-8-2-1-5(4)7/h1-3H and the InChIKey is PKYADCLPLQPPKK-UHFFFAOYSA-N . The Canonical SMILES is C1=CN=CC(=C1F)Br .


Chemical Reactions Analysis

3-Bromo-4-fluoropyridine is used in the preparation of pyrrolo [2,3-d]pyrimidines and pyrido [2,3-d]pyrimidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-4-fluoropyridine include a molecular weight of 175.99 g/mol , a topological polar surface area of 12.9 Ų , and a complexity of 78.8 . The compound has a covalently-bonded unit count of 1 .

Relevant Papers

  • "Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct fluorination of a pyridine N-oxide to produce a meta fluorinated pyridine" .
  • "3-Bromo-4-fluoropyridine is a useful research chemical compound used in the preparation of pyrrolo [2,3-d]pyrimidines and pyrido [2,3-d]pyrimidines as inhibitors of focal adhesion kinase (FAK)" .

Scientific Research Applications

Pharmaceutical Synthesis

3-Bromo-4-fluoropyridine: is a valuable intermediate in pharmaceutical synthesis. It’s used in the preparation of various biologically active compounds, including pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines . These compounds have shown potential as inhibitors of focal adhesion kinase (FAK), which plays a crucial role in cancer metastasis and other diseases.

Organic Synthesis

In organic chemistry, 3-Bromo-4-fluoropyridine serves as a versatile building block. It’s employed in constructing complex molecules through reactions like nucleophilic substitution and coupling reactions. Its presence in a molecule can significantly alter the chemical properties, such as reactivity and stability, making it a compound of choice for developing new synthetic routes .

Agricultural Chemistry

The introduction of fluorine atoms into lead structures is a common modification in developing new agricultural products3-Bromo-4-fluoropyridine can be used to synthesize fluorinated pyridines, which are incorporated into agricultural chemicals to improve their physical, biological, and environmental properties .

Radiopharmaceuticals

Fluorinated pyridines, synthesized using compounds like 3-Bromo-4-fluoropyridine , are of special interest in medical research. They are used to create F-18 substituted pyridines, which are potential imaging agents in positron emission tomography (PET) scans for cancer diagnosis and other diseases .

Material Science

3-Bromo-4-fluoropyridine: is also significant in material science. It can be used to create new materials with unique properties, such as increased resistance to degradation or improved electronic characteristics. These materials find applications in various industries, from electronics to coatings .

Industrial Chemistry

In industrial applications, 3-Bromo-4-fluoropyridine is utilized as an intermediate for the synthesis of more complex chemical entities. Its role in the large-scale production of materials and chemicals is pivotal due to its reactivity and the ability to introduce fluorine into various molecular frameworks .

properties

IUPAC Name

3-bromo-4-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFN/c6-4-3-8-2-1-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYADCLPLQPPKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376443
Record name 3-bromo-4-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-fluoropyridine

CAS RN

116922-60-2
Record name 3-bromo-4-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-fluoropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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